

# Physical properties of 6-Bromo-2-chloro-3-iodopyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-Bromo-2-chloro-3-iodopyridine**

Cat. No.: **B1532081**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **6-Bromo-2-chloro-3-iodopyridine**

For Researchers, Scientists, and Drug Development Professionals

## Authored by: Gemini, Senior Application Scientist Abstract

**6-Bromo-2-chloro-3-iodopyridine** is a tri-halogenated heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. Its unique substitution pattern offers multiple, distinct reaction sites, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for its characterization, and an expert analysis of its expected spectroscopic features. The content is structured to provide researchers and drug development professionals with the critical data and methodological insights required for its effective use in the laboratory.

## Introduction: A Versatile Scaffold in Chemical Synthesis

Halogenated pyridines are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of different halogen atoms on the pyridine ring allows for selective, stepwise functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) and nucleophilic aromatic

substitutions. This regiochemical control is paramount in constructing complex target molecules with high precision.

**6-Bromo-2-chloro-3-iodopyridine** (CAS No. 1138444-17-3) epitomizes this utility. The distinct reactivities of the iodine, bromine, and chlorine substituents enable chemists to perform sequential reactions, using the most reactive C-I bond first, followed by the C-Br bond, and finally the more robust C-Cl bond. This hierarchical reactivity makes the compound an exceptionally valuable intermediate. Its application has been documented in peer-reviewed literature for the synthesis of complex molecules such as 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides, highlighting its role in nucleoside chemistry.[1][2] Furthermore, its use as a reactant in the development of potential modulators of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) activity has been described in recent patent literature, underscoring its relevance in modern drug discovery programs.[3]

This guide serves as a centralized technical resource, consolidating the available physical data and providing robust protocols to assist researchers in its handling and characterization.

## Core Physical and Chemical Properties

The fundamental identifiers and physicochemical properties of **6-Bromo-2-chloro-3-iodopyridine** are summarized below. It is critical to note that while some properties have been experimentally determined, others are derived from computational predictions and should be treated as estimates.

## Table 1: Chemical Identity and Structural Information

| Identifier        | Value                                    | Source(s)                                                                       |
|-------------------|------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 1138444-17-3                             | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>2</sub> BrClIN     | <a href="#">[4]</a>                                                             |
| Molecular Weight  | 318.34 g/mol                             | <a href="#">[4]</a>                                                             |
| SMILES String     | Clc1nc(Br)ccc1I                          | <a href="#">[4]</a>                                                             |
| InChI             | 1S/C5H2BrClIN/c6-4-2-1-3(8)5(7)9-4/h1-2H | <a href="#">[4]</a>                                                             |
| InChI Key         | LZDHGMJHIXUOIF-UHFFFAOYSA-N              | <a href="#">[4]</a>                                                             |

**Table 2: Physicochemical Data**

| Property      | Value                           | Notes                                                                                                                                                                                                  | Source(s)            |
|---------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Physical Form | Solid                           | -                                                                                                                                                                                                      | <a href="#">[4]</a>  |
| Melting Point | 80 - 100 °C                     | Experimental Value.<br>Range is purity-dependent.                                                                                                                                                      |                      |
| Boiling Point | 316.4 ± 37.0 °C                 | Predicted Value                                                                                                                                                                                        |                      |
| Density       | 2.395 ± 0.06 g/cm³              | Predicted Value (at 20 °C, 760 Torr)                                                                                                                                                                   |                      |
| Solubility    | No quantitative data available. | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, THF, and Ethyl Acetate.<br><br>Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | Structural Inference |
| pKa           | -3.87 ± 0.10                    | Predicted Value                                                                                                                                                                                        | -                    |
| logP          | 3.5                             | Predicted Value (XlogP)                                                                                                                                                                                | -                    |

## Spectroscopic Characterization Profile

While full, published spectra for **6-Bromo-2-chloro-3-iodopyridine** are not readily available, its structure allows for a confident prediction of its key spectroscopic features. Researchers synthesizing or verifying this compound should expect the following characteristics. A specification sheet from a commercial supplier notes that the proton NMR conforms to the structure, indicating such data is routinely collected for quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring.
  - H-4: This proton is expected to appear as a doublet, coupled to H-5.
  - H-5: This proton is also expected to appear as a doublet, coupled to H-4.
  - Both signals would likely appear in the aromatic region, typically between 7.0 and 8.5 ppm.
- $^{13}\text{C}$  NMR: The proton-decoupled  $^{13}\text{C}$  NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to halogens (C-2, C-3, C-6) will be significantly influenced by their respective substituents.

## Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the identity of this compound due to the unique isotopic patterns of its halogen atoms.

- Molecular Ion ( $\text{M}^+$ ): The molecular weight is 318.34. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of  $\text{C}_5\text{H}_2\text{BrClN}$ .
- Isotopic Pattern: The presence of one bromine atom (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an ~1:1 ratio) and one chlorine atom (isotopes  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an ~3:1 ratio) will create a highly characteristic cluster of peaks for the molecular ion. This pattern is a powerful diagnostic tool for confirming the presence of both elements in the molecule.

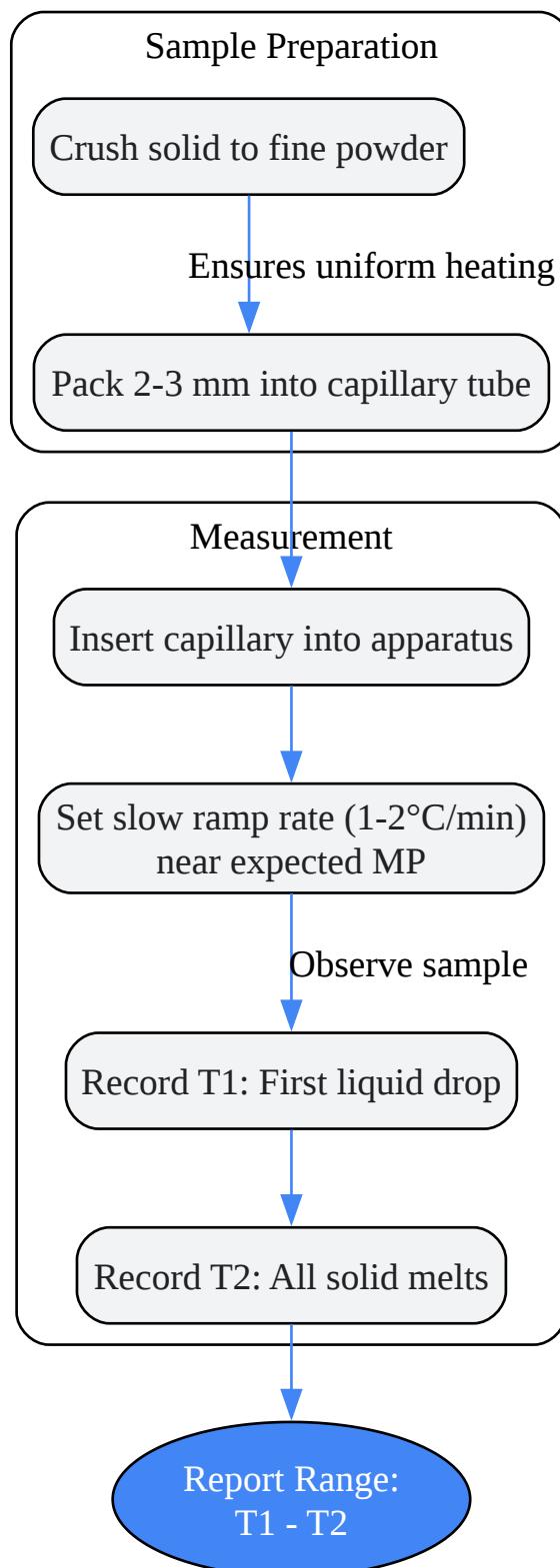
## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic pyridine core.

- $\sim 3100\text{-}3000\text{ cm}^{-1}$ : Aromatic C-H stretching vibrations.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ : C=C and C=N stretching vibrations characteristic of the pyridine ring.
- Below  $1000\text{ cm}^{-1}$ : C-Halogen (C-Cl, C-Br, C-I) stretching vibrations.

# Experimental Methodologies for Physical Property Determination

The following protocols describe standard, reliable methods for determining key physical properties of solid organic compounds like **6-Bromo-2-chloro-3-iodopyridine**.


## Protocol: Melting Point Determination

**Rationale:** The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range (typically  $< 2 \text{ }^{\circ}\text{C}$ ) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. Given the reported range of 80-100  $^{\circ}\text{C}$ , this protocol is essential for quality control.

**Methodology:**

- **Sample Preparation:**
  - Place a small amount of dry **6-Bromo-2-chloro-3-iodopyridine** onto a clean, dry watch glass.
  - Thoroughly crush the solid into a fine powder using a spatula.[\[2\]](#)
  - Open a capillary tube at one end and press the open end into the powder to pack a small amount (2-3 mm height) of the sample into the tube.
  - Tap the closed end of the tube gently on a hard surface to ensure the powder is tightly packed at the bottom.
- **Apparatus Setup (Digital Melting Point Apparatus):**
  - Insert the packed capillary tube into the sample holder of the apparatus.
  - Set a ramp rate. For an unknown or initial measurement, a faster ramp rate (e.g., 5-10  $^{\circ}\text{C}/\text{min}$ ) can be used to find an approximate melting point.
  - For an accurate measurement, set a slow ramp rate of 1-2  $^{\circ}\text{C}$  per minute once the temperature is within 15-20  $^{\circ}\text{C}$  of the expected melting point.

- Measurement:
  - Observe the sample through the magnifying lens.
  - Record the temperature ( $T_1$ ) at which the first drop of liquid appears.
  - Record the temperature ( $T_2$ ) at which the last crystal of the solid melts completely.
  - The melting point is reported as the range  $T_1 - T_2$ .
- Allow the apparatus to cool before performing a second determination to confirm the result.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of a solid organic compound.

## Protocol: Solubility Determination (Shake-Flask Method)

**Rationale:** Understanding a compound's solubility in various solvents is crucial for selecting appropriate reaction conditions, purification methods (recrystallization), and formulation solvents in drug development. The shake-flask method is the gold standard for determining equilibrium solubility.

### Methodology:

- Preparation:
  - Select a panel of relevant solvents (e.g., Water, Ethanol, Methanol, Dichloromethane, Tetrahydrofuran, Dimethyl Sulfoxide).
  - For each solvent, add an excess amount of **6-Bromo-2-chloro-3-iodopyridine** to a sealed vial containing a known volume of the solvent (e.g., 1 mL). "Excess" means that solid material remains visible after equilibration.
  - Prepare each sample in triplicate for statistical validity.
- Equilibration:
  - Place the sealed vials on a shaker or orbital agitator in a temperature-controlled environment (e.g., 25 °C).
  - Agitate the samples for a sufficient period to reach equilibrium. For many organic compounds, 24-48 hours is standard. A preliminary time-course study can be run to confirm when equilibrium is reached (i.e., when the concentration of the supernatant no longer changes over time).
- Sample Analysis:
  - After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.
  - Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).
- Quantify the concentration of the compound in the diluted sample against a pre-prepared calibration curve.

- Calculation:
  - Calculate the original concentration in the supernatant, accounting for the dilution factor.
  - Express the solubility in standard units, such as mg/mL or mol/L.

## Safety and Handling

**6-Bromo-2-chloro-3-iodopyridine** is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) with the hazard statement H301.[\[4\]](#)

- Handling: Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is at 2-8°C.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

## Conclusion

**6-Bromo-2-chloro-3-iodopyridine** is a high-value synthetic intermediate with demonstrable applications in cutting-edge research. While a complete, experimentally verified dataset for all its physical properties is not yet consolidated in the public domain, this guide provides the most current available data, authoritative predictions, and robust methodologies for its characterization. The provided protocols for determining melting point and solubility offer a clear path for researchers to generate high-quality data in their own laboratories. By understanding its key identifiers, expected spectroscopic behavior, and established utility,

scientists are well-equipped to leverage the unique synthetic potential of this versatile building block.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Modulating TNF-alpha signaling with natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 6-Chloro-4-iodopyridine-3-carbonitrile | C<sub>6</sub>H<sub>2</sub>ClIN<sub>2</sub> | CID 57516912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-2-chloro-3-methylpyridine | C<sub>6</sub>H<sub>5</sub>BrCIN | CID 57336640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. 1201905-61-4|(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane| Ambeed [ambeed.com]
- 7. scirp.org [scirp.org]
- To cite this document: BenchChem. [Physical properties of 6-Bromo-2-chloro-3-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1532081#physical-properties-of-6-bromo-2-chloro-3-iodopyridine>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)